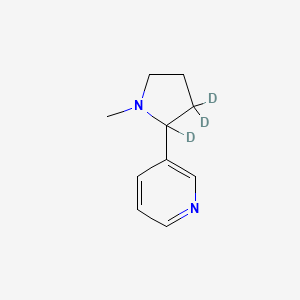

rac-Nicotine-2',3',3'-d3

Vue d'ensemble

Description

(+/-)-Nicotine-3’-d3 is a deuterated form of nicotine, where three hydrogen atoms are replaced by deuterium. This isotopic labeling is often used in scientific research to study the pharmacokinetics and metabolic pathways of nicotine. The compound retains the biological activity of nicotine, making it a valuable tool in various fields of research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (+/-)-Nicotine-3’-d3 typically involves the deuteration of nicotine. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C). The reaction is carried out under controlled conditions to ensure selective deuteration at the desired positions.

Industrial Production Methods

Industrial production of (+/-)-Nicotine-3’-d3 follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and advanced catalytic systems to achieve efficient deuteration. Quality control measures are implemented to ensure the purity and isotopic enrichment of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

(+/-)-Nicotine-3’-d3 undergoes various chemical reactions similar to those of nicotine. These include:

Oxidation: The compound can be oxidized to form cotinine and other metabolites.

Reduction: Reduction reactions can convert nicotine to its corresponding amine derivatives.

Substitution: Substitution reactions can occur at the pyridine ring, leading to the formation of different nicotine analogs.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

Oxidation: Cotinine, nicotine N-oxide.

Reduction: Nicotine amine derivatives.

Substitution: Various nicotine analogs with modified functional groups.

Applications De Recherche Scientifique

Overview

rac-Nicotine-2',3',3'-d3 is a deuterated analog of nicotine, where three hydrogen atoms are replaced with deuterium. This modification enhances its stability and traceability, making it a valuable tool for studying nicotine's metabolism, pharmacokinetics, and interactions within biological systems. The compound's chemical formula is C₁₀H₁₄D₃N₂, and it primarily interacts with nicotinic acetylcholine receptors (nAChRs), influencing various physiological responses.

Key Scientific Research Applications

-

Metabolic Studies

- This compound is extensively used to track nicotine metabolism in biological systems. Its deuterated structure allows researchers to differentiate between the compound and its metabolites, providing insights into metabolic pathways.

- Case Study : A study demonstrated that the compound effectively traced metabolic pathways in equine plasma, highlighting its utility in pharmacokinetic studies across different species.

-

Neuropharmacological Research

- The compound plays a significant role in modulating synaptic transmission through nAChRs. This research provides insights into how nicotine affects cognitive processes and addiction behaviors.

- Case Study : Research indicated that this compound influences neurotransmitter release, particularly dopamine, which is crucial for addiction pathways.

-

Pharmacokinetics

- The pharmacokinetics of this compound mirrors that of nicotine itself, including absorption, distribution, metabolism, and excretion (ADME). This similarity allows for precise tracking of the compound's behavior in living organisms.

- Key Parameters :

- Absorption : Rapidly absorbed through mucosal membranes.

- Distribution : Widely distributed in body tissues due to lipophilicity.

- Metabolism : Primarily metabolized in the liver, with the deuterated structure aiding in tracking metabolic pathways.

- Excretion : Eliminated via urine, with significant metabolites such as cotinine.

-

Impact on Gene Expression

- Recent findings suggest that this compound can alter microRNA expression related to smoking disorders, impacting gene expression involved in inflammation and neurodegeneration. This highlights its potential role not only in addiction studies but also in understanding smoking-related diseases such as Alzheimer's and atherosclerosis.

Comparative Analysis of Biological Effects

| Effect | Nicotine | This compound |

|---|---|---|

| Dopamine Release | Yes | Yes |

| Neurotransmitter Modulation | Yes | Yes |

| Addiction Pathways | Strong Influence | Strong Influence |

| Metabolic Tracking | Standard | Enhanced due to deuteration |

The synthesis of this compound typically involves deuteration processes applied to nicotine. Common methods include:

- Reaction of deuterated acetone with deuterated ethyl lithium under controlled conditions to ensure the incorporation of deuterium atoms into the final product.

Mécanisme D'action

(+/-)-Nicotine-3’-d3 exerts its effects by binding to nicotinic acetylcholine receptors (nAChRs) in the nervous system. This binding leads to the activation of these receptors, resulting in the release of neurotransmitters such as dopamine, which is associated with the addictive properties of nicotine. The deuterium labeling does not significantly alter the binding affinity or the pharmacological effects of the compound.

Comparaison Avec Des Composés Similaires

Similar Compounds

Nicotine: The non-deuterated form of (+/-)-Nicotine-3’-d3.

Cotinine: A major metabolite of nicotine.

Anabasine: A naturally occurring alkaloid similar to nicotine.

Uniqueness

(+/-)-Nicotine-3’-d3 is unique due to its deuterium labeling, which allows for detailed studies of nicotine’s pharmacokinetics and metabolism. This isotopic labeling provides a distinct advantage in research applications, enabling more precise tracking and analysis compared to non-labeled compounds.

Activité Biologique

Rac-Nicotine-2',3',3'-d3 is a deuterated form of nicotine, a potent alkaloid known for its significant interaction with nicotinic acetylcholine receptors (nAChRs). This compound is utilized in various research applications due to its unique isotopic labeling, which allows for precise tracking of metabolic pathways and interactions within biological systems. Understanding the biological activity of this compound is crucial for elucidating its role in nicotine addiction, neurotransmitter modulation, and potential therapeutic applications.

This compound primarily exerts its biological effects through the activation of nAChRs, which are integral to neurotransmission. Upon binding to these receptors, the compound induces a range of physiological responses including:

- Neurotransmitter Release : It significantly influences the release of neurotransmitters such as dopamine, which is pivotal in addiction pathways.

- Physiological Responses : The activation can lead to varied outcomes from hyper-excitation to lethargy and paralysis, depending on receptor subtype and concentration.

Pharmacokinetics

The pharmacokinetic profile of this compound mirrors that of nicotine itself, encompassing absorption, distribution, metabolism, and excretion (ADME). This similarity makes it a valuable compound for studying nicotine's effects in vivo and in vitro.

Research Findings

Numerous studies have explored the biological activity of this compound. Key findings include:

- Modulation of Dopamine Pathways : Research indicates that this compound enhances dopamine release through nAChR activation, which is critical in understanding nicotine addiction mechanisms .

- Impact on Cognitive Functions : Studies have shown that this compound can affect cognitive functions related to memory and learning by modulating cholinergic signaling pathways .

- Potential Therapeutic Uses : There is ongoing investigation into the use of this compound in smoking cessation therapies and its role in neuroprotection due to its neuropharmacological properties .

Case Studies

Recent case studies have highlighted the implications of nicotine and its derivatives in public health contexts:

- Smoking Cessation Strategies : A comparative study across five countries examined consumer behavior regarding electronic nicotine delivery systems (ENDS) and traditional nicotine products. Findings suggested that understanding the biological activity of compounds like this compound could inform better cessation strategies .

Comparative Biological Activity

The following table summarizes the biological activities and characteristics of this compound compared to other nicotine derivatives:

| Compound | nAChR Interaction | Dopamine Modulation | Cognitive Effects | Therapeutic Potential |

|---|---|---|---|---|

| This compound | High | Significant | Yes | Smoking cessation |

| rac-trans-Nicotine-1'-oxide-d3 | Moderate | Moderate | Limited | Neuroprotection |

| Nicotine | High | High | Yes | Addiction treatment |

Propriétés

IUPAC Name |

3-(2,3,3-trideuterio-1-methylpyrrolidin-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2/c1-12-7-3-5-10(12)9-4-2-6-11-8-9/h2,4,6,8,10H,3,5,7H2,1H3/i5D2,10D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNICXCGAKADSCV-XSXFABECSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC1C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(CCN(C1([2H])C2=CN=CC=C2)C)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60662143 | |

| Record name | 3-[1-Methyl(2,3,3-~2~H_3_)pyrrolidin-2-yl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60662143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189681-48-8 | |

| Record name | 3-[1-Methyl(2,3,3-~2~H_3_)pyrrolidin-2-yl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60662143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.